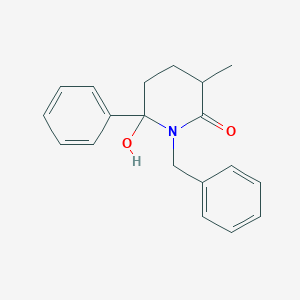
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one is a complex organic compound belonging to the piperidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency. The choice of raw materials, reaction intermediates, and purification techniques are tailored to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Aplicaciones Científicas De Investigación
1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The precise pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
- 1-Benzyl-3-hydroxy-1H-indazole
- 6-Hydroxy-3-methyl-1-phenylpiperidin-2-one
- 1-Benzyl-6-hydroxy-3-methylpiperidin-2-one
Comparison: Compared to similar compounds, 1-Benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and potential for receptor binding, while the hydroxy and methyl groups provide sites for further chemical modifications. These features make it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
65094-60-2 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-benzyl-6-hydroxy-3-methyl-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-15-12-13-19(22,17-10-6-3-7-11-17)20(18(15)21)14-16-8-4-2-5-9-16/h2-11,15,22H,12-14H2,1H3 |
Clave InChI |
CXOPAKPSVIDIOY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-arsane](/img/structure/B14488264.png)
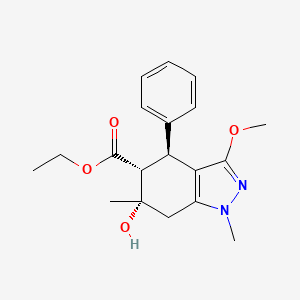
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
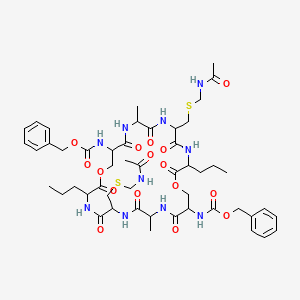

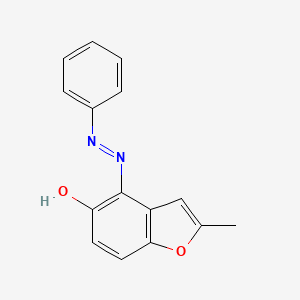
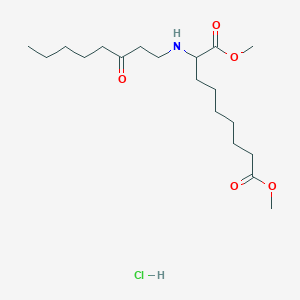
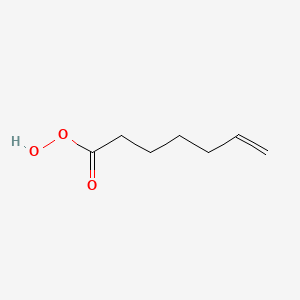

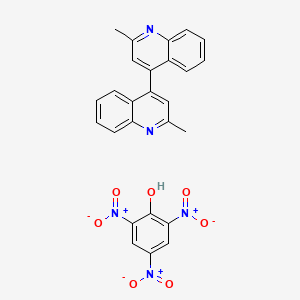
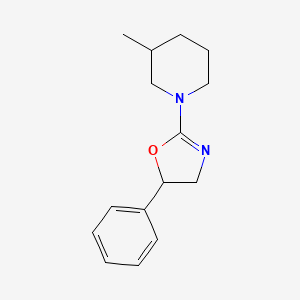
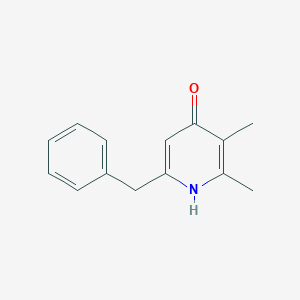
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)

